5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline
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Overview
Description
5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a methylaniline core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline typically involves the reaction of 2-methylaniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under acidic or basic conditions, allowing for the selective release of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
5-[(Tert-butyldimethylsilyl)oxy]-1-pentanol: Used similarly as a protecting group for hydroxyl functionalities.
(Tert-butyldimethylsilyl)oxyacetaldehyde: Utilized in synthetic glycobiology and total synthesis of complex molecules.
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline is unique due to its specific application in protecting aniline derivatives, which are common intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its stability and ease of deprotection make it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C13H23NOSi |
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Molecular Weight |
237.41 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-methylaniline |
InChI |
InChI=1S/C13H23NOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 |
InChI Key |
ZZHLSEISSYYQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
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